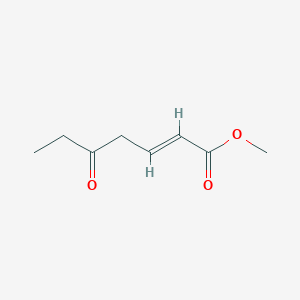
(E)-Methyl 5-oxohept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 5-oxohept-2-enoate is an organic compound with the IUPAC name methyl (E)-5-oxohept-2-enoate. It is a derivative of heptenoic acid and is characterized by the presence of a keto group at the fifth position and a double bond between the second and third carbon atoms. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 5-oxohept-2-enoate can be achieved through various methods. One common approach involves the esterification of (E)-5-oxohept-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Methyl 5-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) and acids (e.g., HCl) are employed under controlled conditions.
Major Products Formed
Oxidation: (E)-5-oxohept-2-enoic acid
Reduction: (E)-Methyl 5-hydroxyhept-2-enoate
Substitution: Various halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 5-oxohept-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (E)-Methyl 5-oxohept-2-enoate involves its interaction with specific molecular targets. The keto group and double bond in the compound allow it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by forming stable complexes with their active sites. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-oxoheptanoate: Lacks the double bond present in (E)-Methyl 5-oxohept-2-enoate.
Methyl 5-hydroxyhept-2-enoate: Contains a hydroxyl group instead of a keto group.
Methyl 5-oxohex-2-enoate: Has a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of both a keto group and a double bond, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl (E)-5-oxohept-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h4,6H,3,5H2,1-2H3/b6-4+ |
InChI-Schlüssel |
RAFMCPJMQOVODF-GQCTYLIASA-N |
Isomerische SMILES |
CCC(=O)C/C=C/C(=O)OC |
Kanonische SMILES |
CCC(=O)CC=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



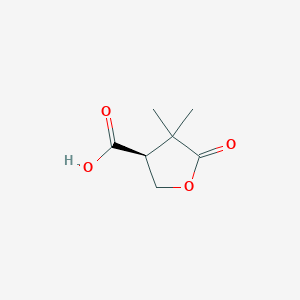
![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
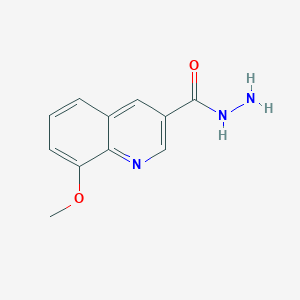
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
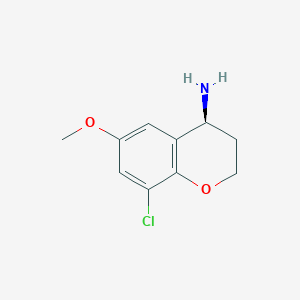
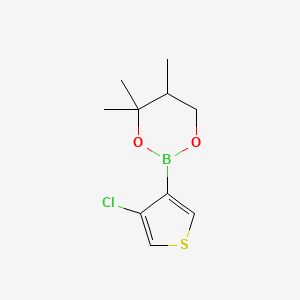
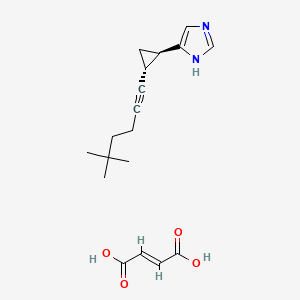
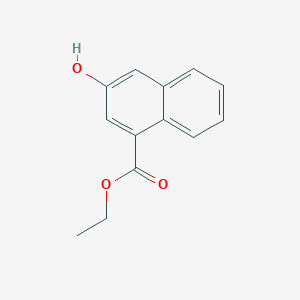
![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
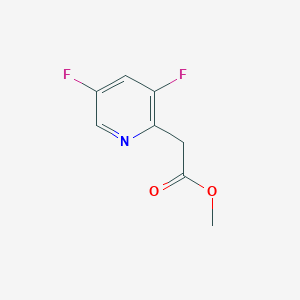
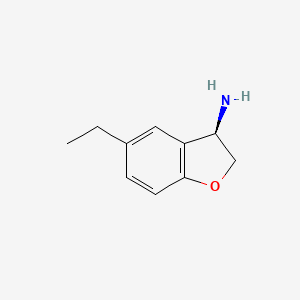
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
